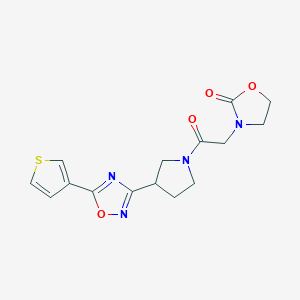![molecular formula C21H15ClN2O4 B2981051 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 902254-73-3](/img/structure/B2981051.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune response and are currently being investigated for the treatment of various autoimmune diseases.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
One study explored the radiosynthesis of chloroacetanilide herbicides, which could be relevant to the compound due to the similarity in chemical structure and reactivity. This process is crucial for studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).
Antioxidant Potency
Another study investigated the action of phenolic compounds as inhibitors of lipid peroxidation, which is significant for understanding the antioxidant properties of related compounds. This research could provide insights into the potential antioxidative behavior of the compound (Dinis, Maderia, & Almeida, 1994).
Synthesis and Characterization
The regioselective synthesis of related compounds, such as 2- and 4-formylpyrido[2,1-b]benzoxazoles, has been explored, which might offer valuable information on the synthetic pathways that could be applicable to the compound of interest (Li et al., 2009).
Antimicrobial Evaluation
A study on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones, derived from related chemical structures, could provide insights into the antimicrobial potential of the compound (Fuloria et al., 2009).
Inhibition Studies
Research on the inhibition of Mycobacterium tuberculosis InhA by benzo[d]oxazol-2(3H)-one derivatives could be relevant due to the structural similarities, offering potential insights into the compound's inhibitory properties against bacterial targets (Pedgaonkar et al., 2014).
Analgesic and Antimicrobial Activities
A study on the synthesis of isoxazole derivatives and their analgesic and antimicrobial activities might provide parallels in pharmacological properties for the compound (Sahu et al., 2009).
Novel Oxazolidinone Analogs
Research into the in vitro activities of novel oxazolidinone antibacterial agents might offer insights due to the similarity in the core structure of these compounds (Zurenko et al., 1996).
Propiedades
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-14-6-11-19-18(12-14)24(21(26)28-19)13-20(25)23-15-7-9-17(10-8-15)27-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYBOMOAVVTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)
![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2980975.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)



